3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine is a synthetic organic compound notable for its potential applications in medicinal chemistry. This compound features a unique structure that combines a pyrazolo-pyridine core with bromine substituents and a tetrahydro-pyran moiety, which may enhance its biological activity. The molecular formula of this compound is CHBrNO, and it has a molecular weight of 361.03 g/mol.
3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine belongs to the class of heterocyclic compounds, specifically those containing both pyrazole and pyridine rings. Its classification as a dibromo derivative indicates the presence of two bromine atoms, which can significantly influence its reactivity and biological properties.
The synthesis of 3,6-dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine typically involves multi-step reactions starting from readily available precursors. Key synthetic strategies may include:
Technical details regarding specific reagents, solvents, temperatures, and yields are crucial for optimizing the synthesis process .
The chemical reactivity of 3,6-dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine includes:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts are essential for achieving desired outcomes in synthetic applications .
The mechanism of action for 3,6-dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine is not fully elucidated but is likely related to its interactions with biological targets such as enzymes or receptors. The presence of multiple reactive sites (bromine and nitrogen) suggests potential pathways for:
Data on specific interactions would require further experimental validation through biochemical assays or molecular docking studies .
The physical properties of 3,6-dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine include:
Key chemical properties include:
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) provide insights into functional groups and structural integrity during synthesis .
Due to its unique structure and potential biological activity, 3,6-dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine has several applications in scientific research:
Continued research will likely uncover more specific applications and enhance understanding of this compound's role in medicinal chemistry .
Pyrazolo[3,4-b]pyridine derivatives represent a privileged scaffold in drug discovery due to their structural mimicry of purine bases, enabling targeted interactions with biological macromolecules. These fused heterocycles exhibit remarkable binding versatility across enzyme classes, particularly kinases and microbial targets, by occupying ATP-binding pockets through hydrogen bonding and hydrophobic contacts [7]. The planar tricyclic core facilitates π-stacking interactions with aromatic residues, while substituents at positions 1, 3, 4, and 6 allow precise modulation of pharmacodynamic and pharmacokinetic properties. Studies demonstrate that derivatives bearing electron-withdrawing groups (e.g., trifluoromethyl) at position-4 significantly enhance antimicrobial potency against resistant pathogens like Pseudomonas aeruginosa and Candida albicans (MIC = 3.12–6.25 μg/mL) [5] [7]. The scaffold’s metabolic stability and oral bioavailability are evidenced by clinical anxiolytics like cartazolate and tracazolate, which share the core structure [7].
The therapeutic trajectory of pyrazolopyridines began with CNS agents but pivoted toward kinase inhibition following structure-activity relationship (SAR) breakthroughs. Early anxiolytic drugs (1970s–1980s) exploited the core’s GABAergic modulation, but strategic substitutions later unlocked kinase-targeted activity. Modern derivatives inhibit PIM-1 kinase (oncogenic driver) and glycogen synthase kinase-3 (GSK-3) via C3-cyano and C4-amino groups, achieving IC50 values <1 μM [7]. Compound 4 (Fig. 1), a 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic ester, exemplifies this evolution, demonstrating submicromolar inhibition of leishmanial kinases [7]. The scaffold hopping strategy—replacing purines with pyrazolopyridines—yielded selective adenosine receptor antagonists (e.g., compound 7), highlighting the core’s adaptability in targeting diverse kinases [7].
Bromination at C3 and C6 enhances bioactivity through halogen bonding with protein residues and increased membrane permeability. In 3,6-dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine (CAS# 1416713-74-0), bromine atoms serve dual roles: they act as leaving groups for cross-coupling reactions (e.g., Suzuki-Miyaura) and strengthen hydrophobic contacts in target binding pockets [3] [4]. Concurrently, the tetrahydropyran (THP) moiety at N1 functions as a protecting group that improves solubility and metabolic stability. The THP’s gem-dialkyl ether motif shields the pyrazole nitrogen from oxidative metabolism while maintaining a favorable cLogP (~2.05) [4]. This combination yields a versatile intermediate with predicted boiling point 462.9°C and density 2.05 g/cm³, enabling diverse synthetic applications [4].
Table 1: Key Physicochemical Properties of 3,6-Dibromo-1-(THP)-pyrazolopyridine
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₁₁H₁₁Br₂N₃O | HRMS |
Molecular Weight | 361.03 g/mol | Calculated |
Density | 2.05 ± 0.1 g/cm³ | Predicted |
Boiling Point | 462.9 ± 45.0 °C | Predicted |
pKa | -0.61 ± 0.30 | Predicted |
LogP | 2.8 (Estimated) | Computational |
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8